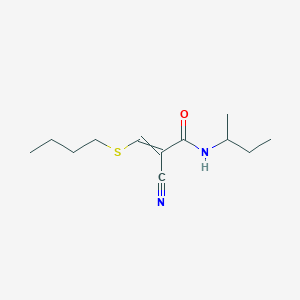![molecular formula C23H38O8 B14360603 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 90213-18-6](/img/structure/B14360603.png)
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by its complex structure, which includes multiple ether linkages and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the etherification of 4-(Cyclopentyloxy)phenol with a suitable polyether chain precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ether linkages.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the cyclopentyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with the desired nucleophile.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Alcohols and reduced ether derivatives.
Substitution: Phenolic derivatives with various substituents.
科学的研究の応用
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including polymers and surfactants, due to its unique structural properties.
作用機序
The mechanism of action of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether linkages and phenoxy group allow it to form hydrogen bonds and hydrophobic interactions with target molecules, potentially altering their activity or stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Polyethylene glycol derivatives: Similar in having multiple ether linkages.
Phenoxyethanol: Shares the phenoxy group but lacks the extended ether chain.
Cyclopentyl ethers: Contain the cyclopentyloxy group but differ in overall structure.
Uniqueness
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a cyclopentyloxy group, a phenoxy group, and a long polyether chain. This unique structure imparts specific chemical properties, such as solubility in both polar and non-polar solvents, and the ability to form stable complexes with various molecules, making it valuable in diverse applications.
特性
CAS番号 |
90213-18-6 |
|---|---|
分子式 |
C23H38O8 |
分子量 |
442.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-(4-cyclopentyloxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H38O8/c24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-5-7-23(8-6-21)31-22-3-1-2-4-22/h5-8,22,24H,1-4,9-20H2 |
InChIキー |
GBMURVVKCNVTJB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



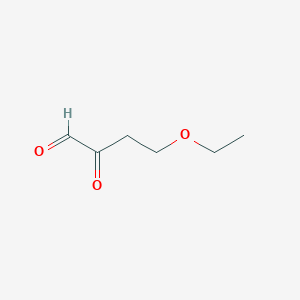
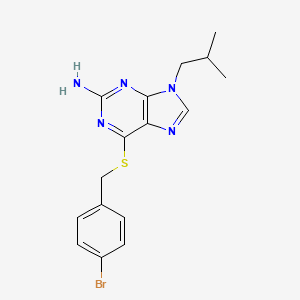
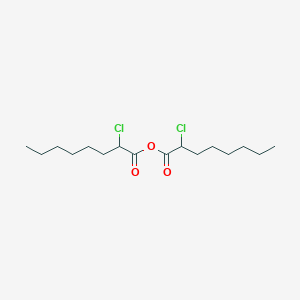

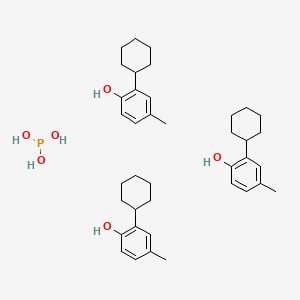
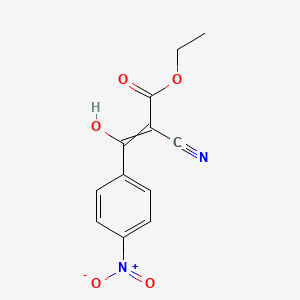


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
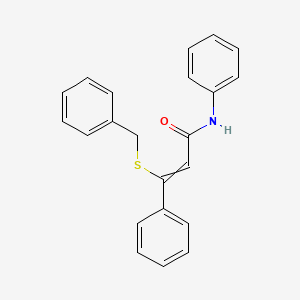
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

